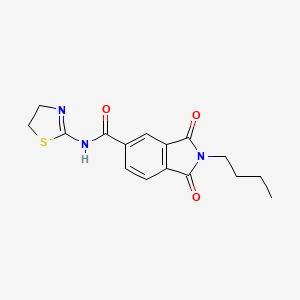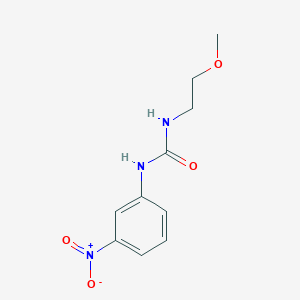![molecular formula C29H26N2O4 B4581402 2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)
2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide
Descripción general
Descripción
The compound "2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide" belongs to a class of organic compounds that feature a benzoxazinone skeleton. This group of compounds has garnered attention for their diverse biological activities and potential agronomic utility, particularly those derived from the Gramineae family, such as DIBOA and DIMBOA, which exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties (Macias et al., 2006).
Synthesis Analysis
The synthesis of benzoxazinone derivatives has been explored through various methodologies, including palladium-catalyzed oxidative aminocarbonylation-cyclization of alkyne-substituted phenols and anilines (Gabriele et al., 2006) and the chloroacetylation of substituted phenylpiperazines (Verma et al., 2017). These methods highlight the versatility and complexity of synthesizing benzoxazinone derivatives, offering pathways for creating a wide array of structurally related compounds with varying biological activities.
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives has been elucidated through X-ray diffraction and NMR spectroscopy, revealing the stereochemistry and conformational details critical for their biological activity. For example, the crystal structure analysis of certain benzoxazinone derivatives has provided insights into their anticonvulsant activities by identifying key molecular features responsible for their pharmacological effects (Camerman et al., 2005).
Chemical Reactions and Properties
Benzoxazinone derivatives undergo various chemical reactions that modulate their biological activity and environmental stability. These include transformations into aminophenoxazinones, malonamic acids, and acetamides through microbial action in the soil, affecting their role as allelochemicals (Fomsgaard et al., 2004).
Physical Properties Analysis
The physical properties of benzoxazinone derivatives, such as solubility, melting point, and crystallinity, play a significant role in their biological efficacy and application potential. For example, the synthesis and characterization of novel benzoxazinone derivatives have been performed using various spectroscopic techniques to assess their structure-property relationships (Bari et al., 2010).
Chemical Properties Analysis
The chemical properties of benzoxazinone derivatives, including reactivity, stability, and interactions with biological targets, are central to their function as bioactive molecules. Studies on the synthesis, computational, and pharmacological evaluation of these compounds have highlighted their potential as CNS agents, providing a foundation for further exploration of their therapeutic applications (Verma et al., 2017).
Aplicaciones Científicas De Investigación
Allelochemical Synthesis and Agricultural Applications
The research into compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its methoxy derivatives, highlights their significance in the field of phytochemistry and their potential agronomic utility. These compounds, derived from plants in the Poaceae family, exhibit biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. The synthetic methodologies developed for these compounds and their high yield, easy-to-scale processes have opened new avenues for agronomic applications, particularly in natural herbicide development and understanding plant defense mechanisms against pests (Macias et al., 2006).
Pharmacological Insights and Potential Therapeutic Applications
The exploration of benzophenone analogues, including the study of 2-benzoyl-phenoxy acetamide derivatives, has unveiled their potent antitumor, proapoptotic, and antiangiogenic activities. These compounds have demonstrated significant effects in downregulating key factors involved in angiogenesis, such as HIF-1α and VEGF, suggesting their potential as therapeutic agents in cancer treatment. The ability of these compounds to inhibit blood vessel formation by affecting the secretion and activity of angiogenic factors underlines their therapeutic potential and warrants further investigation into their mode of action and application in oncology (Prabhakar et al., 2006).
Environmental and Ecological Implications
The degradation and transformation of benzoxazinone and benzoxazinone allelochemicals in soil environments have been extensively studied to leverage their allelopathic properties effectively. Understanding the microbial transformation products and their impact on soil ecology can aid in the purposeful exploitation of wheat, rye, and maize's allelopathic properties for sustainable agricultural practices. Such studies contribute to the broader knowledge of soil health, crop protection, and the potential environmental impact of using natural compounds for weed and pest management (Fomsgaard et al., 2004).
Propiedades
IUPAC Name |
2-[4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-33-26-18-20(16-17-25(26)34-19-27(30)32)28-31-24-15-9-8-14-23(24)29(35-28,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-18,28,31H,19H2,1H3,(H2,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTLOMJDGQXCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate](/img/structure/B4581325.png)
![2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4581332.png)
![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)
![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)
![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)
![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)
![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4581419.png)
![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)
![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)